REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH3:21])=[CH:9][CH2:10][CH2:11][C:12]1[CH2:17][CH2:16][CH:15]([C:18](O)=[O:19])[CH2:14][CH:13]=1>C1COCC1>[CH3:7][C:8]([CH3:21])=[CH:9][CH2:10][CH2:11][C:12]1[CH2:17][CH2:16][CH:15]([CH2:18][OH:19])[CH2:14][CH:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC1=CCC(CC1)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for at least 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol was synthesized
|
Type
|
TEMPERATURE
|
Details
|
An oven-dried refluxing condenser and an oven-dried 125 ml pressure-equalized addition funnel
|
Type
|
WASH
|
Details
|
The residual acid in the addition funnel was washed into the LAH suspension with two further 10 ml aliquots of THF
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
TEMPERATURE
|
Details
|
the reaction was again cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
A further 50 ml THF was added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
The water was added dropwise to the LAH suspension over a period of about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The ice bath was then removed
|
Type
|
STIRRING
|
Details
|
to stir (approximately 3 hours) until the reaction
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with a 1:1 (v/v) ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
hexane mixture (shaken with saturated NaCl), dried over a mixture of anhydrous Na2SO4 and K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC1=CCC(CC1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.89 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |